
Trifluoroacetic anhydride
Overview
Description
Trifluoroacetic anhydride (C₄F₆O₃, molecular weight 210.03 g/mol) is a fluorinated acylating agent characterized by its high reactivity, low boiling point (39–40°C at 20 mmHg), and density of 1.51 g/cm³ . Its trifluoroacetyl groups enable versatile applications in organic synthesis, including peptide deprotection, derivatization for gas chromatography-mass spectrometry (GC-MS) , and catalysis in heterocyclic ring transformations . TFAA is also employed in electrochemical systems as an electrolyte additive to enhance lithium battery performance and in regioselective nitration reactions . Despite its utility, TFAA’s acute toxicity and corrosiveness necessitate careful handling .
Preparation Methods
Trifluoroacetic anhydride can be synthesized through several methods:
Dehydration of Trifluoroacetic Acid: The most common method involves the dehydration of trifluoroacetic acid using phosphorus pentoxide. The reaction is as follows[ 2 , \text{CF}_3\text{COOH} + \text{P}_2\text{O}_5 \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{H}_2\text{O} ]
Reaction with α-Halogenated Acid Chlorides: Another method involves the reaction of trifluoroacetic acid with excess α-halogenated acid chlorides, such as dichloroacetyl chloride[ 2 , \text{CF}_3\text{COOH} + \text{Cl}_2\text{CHCOCl} \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{Cl}_2\text{CHCOOH} + \text{HCl} ] These methods are commonly used in both laboratory and industrial settings
Chemical Reactions Analysis
Radical Trifluoroacetylation of Alkenes
TFAA serves as a trifluoroacyl radical source under visible-light photoredox conditions. The radical forms via C–O bond cleavage, enabling regioselective trifluoroacetylation of alkenes to yield α,β-unsaturated trifluoromethyl ketones .
Mechanism:
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Initiation: Ir(ppy)₃ photocatalyst excites TFAA, generating a trifluoroacyl radical (CF₃CO- ).
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Propagation: Radical adds to alkenes, followed by oxidation and deprotonation.
Substrate Scope and Yields:
Substrate | Product | Yield (%) |
---|---|---|
Styrene | (E)-CF₃-enone | 79–85 |
4-Chlorostyrene | Halogenated CF₃-enone | 75 |
(−)-10-Camphorsulfonamide | Functionalized ketone | 68 |
Conditions: 1 mol% Ir(ppy)₃, EtOAc, 12 h irradiation .
Promotion of Electrophilic Aromatic Substitution
TFAA activates carboxylic acids and facilitates electrophilic aromatic substitutions:
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Friedel-Crafts Acylation: TFAA generates acylium ions for aromatic ring functionalization.
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Nitration/Sulfonation: Acts as a Lewis acid catalyst, enhancing electrophile reactivity .
Example:
In bio-based surfactant synthesis, TFAA acylates furan derivatives at room temperature, achieving 95.6% conversion of lauric acid to acylated furans .
Swern Oxidation and Sulfoxide Reduction
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Swern Oxidation: TFAA replaces oxalyl chloride, enabling alcohol-to-ketone conversions at -30°C .
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Sulfoxide Reduction: With NaI, TFAA reduces sulfoxides to sulfides via in situ formation of trifluoroacetyl iodide .
Reaction Scheme:
Scientific Research Applications
Organic Synthesis
1.1 Cascade Rearrangement
TFAA has been employed in the synthesis of thiadiazoles and thiadiazolones through a nitro group-participating cascade rearrangement. This method highlights TFAA's role in facilitating complex organic reactions, showcasing its utility in synthesizing heterocyclic compounds efficiently .
1.2 Selective Synthesis of Oxazoles
Research demonstrates that TFAA can control copper loading during the selective synthesis of trifluoromethyl-substituted oxazoles. This application underscores its versatility in manipulating reaction conditions to achieve desired product selectivity .
Material Science
2.1 Wood Esterification
TFAA is utilized in the esterification of wood with fatty acids, leading to the development of new bioplastic materials. This innovative application not only enhances the properties of wood but also contributes to sustainable material development .
Analytical Chemistry
3.1 Ion-Pairing Reagent in Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), TFAA serves as an effective ion-pairing reagent, improving the separation efficiency of various compounds, including beta-blockers. The presence of TFAA significantly enhances chromatographic performance by facilitating better retention and peak symmetry .
Case Studies
Mechanism of Action
The mechanism of action of trifluoroacetic anhydride involves its strong electrophilic nature, which allows it to react readily with nucleophiles such as amines, alcohols, and phenols. The trifluoroacetyl group introduced by this compound can significantly alter the reactivity and properties of the target molecule. In the Swern oxidation, for example, it activates dimethyl sulfoxide, facilitating the oxidation of alcohols to carbonyl compounds .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogues
Acetic Anhydride (Ac₂O)
- Reactivity : Ac₂O is less electrophilic due to the absence of electron-withdrawing fluorine atoms. It is widely used for acetylation in aspirin and cellulose acetate synthesis.
- Comparison with TFAA :
- TFAA’s trifluoroacetyl group is ~10⁵ times more reactive than Ac₂O’s acetyl group due to fluorine’s inductive effect .
- In nitration reactions, TFAA enables regioselective 3-nitroindole formation under mild conditions, whereas Ac₂O requires acidic or metallic catalysts .
- TFAA catalyzes heterocyclic transformations (e.g., oxadiazole synthesis) at room temperature, while chloroacetic anhydride requires reflux .
Difluoroacetic Anhydride (DFAA)
- Electrochemical Performance : DFAA (C₄H₄F₄O₃, 176.07 g/mol) improves lithium-ion battery cycling efficiency at 0.5–5 wt% concentrations. TFAA outperforms DFAA in reducing lithium dendrite formation but degrades faster due to higher reactivity .
Pivalic Anhydride
- Steric Effects : Pivalic anhydride’s bulky tert-butyl group introduces steric hindrance, favoring selective acylation in hindered substrates. In contrast, TFAA’s small size allows efficient acylation of sterically crowded amines and alcohols .
Tosyl Azide
- Diazo Transfer : TFAA achieves 70–96% yields in α-diazocarbonyl synthesis, outperforming tosyl azide in both efficiency and substrate scope .
Physical and Chemical Properties
Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Key Distinguishing Feature |
---|---|---|---|---|
Trifluoroacetic anhydride | C₄F₆O₃ | 1.51 | 39–40 (20 mmHg) | High electrophilicity, fluorinated |
Acetic anhydride | C₄H₆O₃ | 1.08 | 139–140 | Mild reactivity, low cost |
Difluoroacetic anhydride | C₄H₄F₄O₃ | 1.26 | ~120 | Intermediate fluorination, milder than TFAA |
Benzoic anhydride | C₁₄H₁₀O₃ | 1.20 | 360 | Aromatic acylation, high thermal stability |
- Solubility : TFAA’s miscibility with polar aprotic solvents (e.g., DMF, THF) facilitates reactions under homogeneous conditions, unlike hydrophobic pivalic anhydride .
- Thermal Stability : Benzoic anhydride’s high boiling point (360°C) suits high-temperature reactions, whereas TFAA’s volatility limits its use to low-temperature processes .
Research Findings and Case Studies
Biological Activity
Trifluoroacetic anhydride (TFAA) is an important chemical compound widely used in organic synthesis and medicinal chemistry due to its unique reactivity and ability to modify various biological molecules. This article delves into the biological activity of TFAA, highlighting its applications, mechanisms of action, and potential health implications based on recent research findings.
TFAA is a strong non-oxidizing acid that reacts with water to produce trifluoroacetic acid (TFA). It serves as a reagent for the trifluoroacetylation of various substrates, including alkenes and amines. The trifluoroacetylation process typically involves the generation of a trifluoroacyl radical through C−O bond fragmentation under photoredox conditions, which can then react with other organic molecules, leading to the formation of trifluoroacetyl derivatives .
Property | Value |
---|---|
Molecular Formula | C₄F₆O₃ |
CAS Number | 407-25-0 |
Appearance | Colorless liquid |
Boiling Point | 56 °C |
Density | 1.6 g/cm³ |
Applications in Organic Synthesis
TFAA is extensively used in organic synthesis due to its efficiency in modifying functional groups. Its ability to form stable derivatives makes it valuable in the preparation of biologically active compounds. Recent studies have demonstrated its utility in:
- Trifluoroacetylation of Alkenes : A visible-light-mediated process has been developed for the trifluoroacetylation of alkenes, which allows for regioselective functionalization of small-molecule drugs . This method has been shown to yield high efficiency and selectivity, making it advantageous for late-stage functionalization in drug development.
- Esterification Reactions : TFAA has been employed as a reagent for esterification reactions involving wood and fatty acids, resulting in the synthesis of new bioplastics. This application highlights TFAA's versatility beyond traditional organic synthesis .
Toxicological Considerations
Despite its utility, TFAA poses significant health risks. It can cause severe burns upon contact with skin or mucous membranes and may lead to serious damage if ingested or inhaled . Long-term exposure has raised concerns regarding potential carcinogenic effects, although conclusive data remain limited. Research indicates that repeated exposure may lead to cumulative health effects involving various organ systems .
Case Study: Environmental Impact
A study investigating the effects of TFA on aquatic organisms found that while certain concentrations caused immediate biochemical changes in macrophytes, long-term exposure did not significantly affect plant health. This suggests that while TFA is toxic at high levels, it may not pose a significant risk at environmentally relevant concentrations .
Q & A
Basic Research Questions
Q. What is the role of trifluoroacetic anhydride (TFAA) as an acylating agent in organic synthesis, and what methodologies ensure efficient trifluoroacetyl group introduction?
TFAA is a potent acylating agent for transferring trifluoroacetyl groups to nucleophiles like alcohols, amines, and phenols. A standard protocol involves dissolving the substrate in a dry solvent (e.g., dichloromethane or acetone), adding TFAA (1–2 equivalents), and stirring at room temperature under inert conditions. For example, in esterification, TFAA reacts with hydroxyl groups to form trifluoroacetates, enhancing substrate volatility for GC analysis . In amidation, TFAA activates carboxylic acids via mixed anhydride intermediates, enabling peptide coupling . Reaction progress is monitored by TLC or NMR, with quenching using aqueous bicarbonate to neutralize excess TFAA.
Q. What safety protocols are critical when handling TFAA in laboratory settings?
TFAA reacts violently with water, producing corrosive trifluoroacetic acid. Key precautions include:
- Storage : Under anhydrous conditions (e.g., molecular sieves) at 2–10°C .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use .
- Emergency Measures : Immediate flushing of skin/eyes with water for 15+ minutes; inhalation exposure requires fresh air and medical attention .
- Waste Disposal : Neutralization with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Intermediate Research Questions
Q. How can reaction conditions be optimized to control regioselectivity in TFAA-mediated syntheses?
Regioselectivity in TFAA-driven reactions depends on catalyst choice and solvent polarity. For instance, copper loading modulates selectivity in synthesizing 2,5-bis(trifluoromethyl)oxazoles vs. monotrifluoromethyl derivatives. A 10 mol% Cu(I) catalyst with TFAA in acetonitrile favors bis-substituted products, while lower Cu loading (5 mol%) shifts selectivity toward mono-substituted oxazoles . Solvent screening (e.g., DMF for polar vs. toluene for nonpolar systems) further refines outcomes.
Q. How can undesired analyte transformations during GC derivatization with TFAA be minimized?
TFAA’s acidity can catalyze side reactions, such as CBD isomerization to Δ9-THC. To suppress this:
- Temperature Control : Perform derivatization at 0–4°C to slow acid-catalyzed pathways .
- On-Column Derivatization : Use automated systems (e.g., Shimadzu AOC-30i) to directly inject TFAA-substrate mixtures onto GC columns, reducing pre-analysis handling time .
- Alternative Reagents : Replace TFAA with milder acylating agents (e.g., acetic anhydride) for acid-sensitive analytes .
Advanced Research Questions
Q. What mechanistic insights explain TFAA’s role in nucleophile-intercepted Beckmann fragmentation reactions?
In Beckmann fragmentation, TFAA promotes oxime activation to nitrilium intermediates, which are intercepted by nucleophiles (e.g., azides) to form substituted indoles. Mechanistic studies using in situ NMR and DFT calculations reveal that TFAA’s strong electron-withdrawing trifluoroacetyl group stabilizes transition states, accelerating nitrilium formation. For example, intercepting with diphenylphosphoryl azide (DPPA) yields azide-adducts with >90% selectivity under optimized conditions .
Q. How can TFAA-induced side reactions in acid-sensitive syntheses be suppressed?
In acid-labile systems (e.g., cannabinoid derivatization), TFAA’s reactivity is tempered by:
- Buffered Conditions : Adding non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize trifluoroacetic acid byproducts .
- Low-Temperature Protocols : Conducting reactions at –20°C to limit acid-catalyzed isomerization .
- Alternative Activation : Using TFAA with scavengers like polymer-bound amines to sequester acidic byproducts .
Q. What advanced techniques are used to characterize TFAA’s physical properties for reaction optimization?
- Refractive Index Measurement : Rayleigh interferometry (0.5–2 µm wavelength range) determines TFAA’s optical constants, critical for photochemical applications .
- GC-MS Purity Analysis : High-purity TFAA (>99%) is verified using capillary GC with flame ionization detection, ensuring minimal impurities interfere with sensitive reactions .
- Density and Viscosity Profiling : Automated densitometers and viscometers correlate physical properties with reaction efficiency in solvent-dependent syntheses .
Properties
IUPAC Name |
(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861920 | |
Record name | Trifluoroacetic anhydride | |
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Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Vapor Pressure |
41.2 [mmHg] | |
Record name | Trifluoroacetic anhydride | |
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CAS No. |
407-25-0 | |
Record name | Trifluoroacetic anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Retrosynthesis Analysis
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